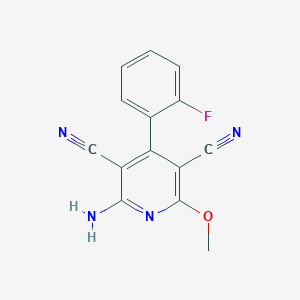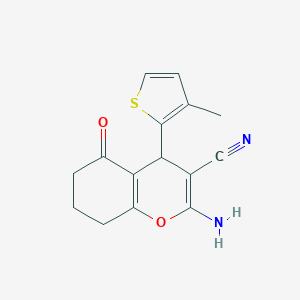![molecular formula C19H16ClFN2S2 B447570 2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 331841-09-9](/img/structure/B447570.png)
2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of thiazoloquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves multi-step reactions. One common method includes the reaction of 4-chloro-3-fluoroaniline with 4,4,7-trimethyl-4,5-dihydrothiazolo[5,4-c]quinoline-1(2H)-thione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反应分析
Types of Reactions
2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
科学研究应用
2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately exerting its biological effects .
相似化合物的比较
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of a thiazoloquinoline core with chloro and fluoro substituents enhances its potential for diverse applications in medicinal chemistry .
属性
CAS 编号 |
331841-09-9 |
|---|---|
分子式 |
C19H16ClFN2S2 |
分子量 |
390.9g/mol |
IUPAC 名称 |
2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C19H16ClFN2S2/c1-10-4-6-12-15(8-10)22-19(2,3)17-16(12)18(24)23(25-17)11-5-7-13(20)14(21)9-11/h4-9,22H,1-3H3 |
InChI 键 |
WACHXOWLDYHMIH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=C(C=C4)Cl)F |
规范 SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=C(C=C4)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-benzothiazol-2-yl)-4-[(sec-butylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447491.png)
![(3-Amino-4,6-ditert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2-thienyl)methanone](/img/structure/B447492.png)

![6-(4-Fluorophenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447495.png)
![12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B447496.png)
![2-[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447499.png)
![6-(2-Fluorophenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447500.png)
![2-(3-chloro-4-methylphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447501.png)
![2-(3,4-dichlorophenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447504.png)
![2-Amino-4-(2,3,5,6-tetramethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B447505.png)
![2-[2-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B447506.png)
![3-(2,4-dichlorophenyl)-5-(4-methylbenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B447508.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B447509.png)
